6,6-Dimethylbicyclo[3.1.1]heptan-2-amine
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Overview
Description
6,6-Dimethylbicyclo[3.1.1]heptan-2-amine is a bicyclic amine compound with the molecular formula C9H17N and a molecular weight of 139.24 g/mol . This compound is characterized by its unique bicyclic structure, which includes a seven-membered ring with two methyl groups at the 6-position and an amine group at the 2-position. It is also known by its IUPAC name, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine typically involves the cyclization of suitable precursors under specific conditions. One common method is the reduction of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) as solvents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or THF.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
6,6-Dimethylbicyclo[3.1.1]heptan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and the presence of the amine group allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. The exact pathways and targets can vary depending on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
6,6-Dimethylbicyclo[3.1.1]heptan-2-one: A ketone analog used in similar synthetic applications.
6,6-Dimethylbicyclo[3.1.1]heptan-2-yl methanethiol: A thiol derivative with applications in organic synthesis.
Uniqueness: 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine is unique due to its amine functionality, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both synthetic and research applications .
Properties
IUPAC Name |
6,6-dimethylbicyclo[3.1.1]heptan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8H,3-5,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQYFRUGGATHGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00528779 |
Source
|
Record name | 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00528779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64284-82-8 |
Source
|
Record name | 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00528779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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